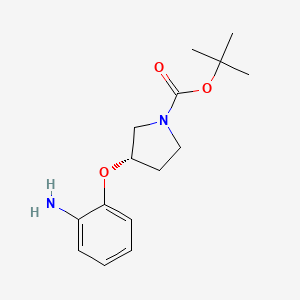

(S)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate

Description

(S)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 2-aminophenoxy substituent at the 3-position. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or GPCR-targeting agents due to its stereochemical and electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-(2-aminophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-8-11(10-17)19-13-7-5-4-6-12(13)16/h4-7,11H,8-10,16H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUORIUNLIZPCZ-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201132218 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-aminophenoxy)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286208-28-3 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-aminophenoxy)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-aminophenoxy)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201132218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl pyrrolidine-1-carboxylate and 2-aminophenol.

Coupling Reaction: The key step involves the coupling of tert-butyl pyrrolidine-1-carboxylate with 2-aminophenol under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Purification: The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

(a) Phenoxy Group Modifications

- (S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate (): The trifluoromethyl (-CF₃) group is electron-withdrawing, increasing the compound’s lipophilicity and metabolic stability compared to the amino group in the target compound. Applications: Likely used in medicinal chemistry for its resistance to oxidative degradation.

-

- Example: tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- The iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group modulates electronic properties.

- Applications: Valuable in synthesizing biaryl structures for drug discovery.

(b) Amino Group Positioning and Stereochemistry

- (R)-tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate and (S)-1-Boc-3-(Aminomethyl)pyrrolidine (): These isomers feature an aminomethyl (-CH₂NH₂) group instead of 2-aminophenoxy. Stereochemistry (R vs. S) influences binding affinity in chiral environments (e.g., enzyme active sites). Applications: Common intermediates in peptide mimetics or neurotransmitter analogs.

(c) Ring System Complexity

Key Structural and Functional Differences

Electronic and Reactivity Profiles

- Electron-Donating vs. Withdrawing Groups: The 2-aminophenoxy group in the target compound donates electrons via resonance, enhancing nucleophilicity at the amino site. In contrast, the -CF₃ group () withdraws electrons, reducing reactivity toward electrophiles.

- Steric Effects: Bulky substituents like 2-aminophenoxy may hinder access to certain reaction sites compared to smaller groups (e.g., aminomethyl in ).

Biological Activity

(S)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate, with CAS number 1286208-28-3, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H22N2O3

- Molecular Weight : 278.35 g/mol

- Structural Characteristics : The compound features a pyrrolidine ring, an aminophenoxy group, and a tert-butyl ester, which contribute to its pharmacological properties.

Research indicates that this compound may exhibit several biological activities:

- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses and may contribute to its therapeutic effects .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells .

- Anticancer Potential : There is emerging evidence that this compound may influence cancer cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapies .

Study on Neuroprotective Effects

A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of various pyrrolidine derivatives, including this compound. Researchers found that the compound significantly reduced neuronal cell death in models of oxidative stress, suggesting a protective mechanism against neurodegeneration .

Anticancer Activity Assessment

In another study focusing on the anticancer properties of similar compounds, this compound was shown to inhibit the growth of specific cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing (S)-tert-Butyl 3-(2-aminophenoxy)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, amination, and protection/deprotection strategies. For example, tert-butyl carbamate-protected pyrrolidine intermediates are reacted with substituted phenols under basic conditions (e.g., triethylamine or DMAP in dichloromethane at 0–20°C) to introduce the phenoxy group . Optimization may include adjusting stoichiometry, temperature, and catalyst selection. For instance, using Buchwald-Hartwig amination with palladium catalysts can improve coupling efficiency in aryl ether formation . Purification via flash column chromatography (e.g., hexane/EtOAc gradients) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm stereochemistry and substituent positions. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm in H NMR, while the pyrrolidine ring protons show splitting patterns dependent on stereochemistry .

- IR Spectroscopy : Peaks near 1680–1700 cm indicate the presence of the carbonyl group in the tert-butyl carbamate .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Q. What are the critical storage conditions to maintain the stability of this compound?

The compound should be stored in a refrigerator at 2–8°C under inert conditions (e.g., argon or nitrogen) to prevent hydrolysis of the carbamate group or oxidation of the aminophenoxy moiety. Light-sensitive derivatives require protection from UV exposure .

Advanced Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing stereoisomers of this compound?

Discrepancies in NMR splitting patterns or unexpected optical rotation values may arise from unintended racemization or impurities. Strategies include:

- Chiral HPLC : To separate enantiomers and confirm enantiomeric excess .

- X-ray Crystallography : For definitive structural confirmation, particularly when ambiguous NOE effects are observed in NMR .

- Comparative Analysis : Cross-referencing with published data for analogous compounds (e.g., tert-butyl pyrrolidine carboxylates with similar substituents) to identify consistent spectral markers .

Q. What strategies improve the yield of the Buchwald-Hartwig amination step in synthesizing the 2-aminophenoxy moiety?

Key factors include:

- Catalyst-Ligand Systems : Using Pd(OAc) with Xantphos or BINAP ligands enhances coupling efficiency .

- Solvent Choice : Polar aprotic solvents like DMF or toluene at elevated temperatures (80–110°C) favor cross-coupling .

- Base Selection : CsCO or KPO as bases can minimize side reactions . Monitoring reaction progress via TLC or LC-MS helps terminate reactions at optimal conversion points .

Q. How can computational modeling aid in predicting the reactivity of tert-butyl carbamate derivatives in nucleophilic substitutions?

Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity in reactions involving pyrrolidine ring functionalization. For example, calculating the energy barriers for nucleophilic attack at different positions (e.g., C-3 vs. C-4 of pyrrolidine) guides experimental design . Molecular docking studies may also predict interactions in biological assays if the compound is a drug precursor .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields reported for similar synthetic routes (e.g., 62% vs. 93% in tert-butyl pyrrolidine carboxylate syntheses)?

Variations often stem from:

- Purification Methods : Lower yields may result from inefficient column chromatography (e.g., broader elution bands), whereas optimized gradients or automated systems improve recovery .

- Moisture Sensitivity : Hydrolysis of intermediates during workup can reduce yields; strict anhydrous conditions (e.g., glovebox) may resolve this .

- Catalyst Activity : Batch-to-batch variability in palladium catalysts necessitates pre-testing catalytic activity via model reactions .

Methodological Best Practices

Q. What precautions are essential when handling intermediates with sulfonate leaving groups (e.g., nosyl-protected amines)?

- Stability : Sulfonate esters (e.g., 2-nitrophenylsulfonyl) are prone to hydrolysis; reactions should be conducted under anhydrous conditions .

- Toxicity : Use fume hoods and personal protective equipment (PPE) due to potential irritancy of sulfonyl chlorides .

- Workup : Quench unreacted sulfonylating agents with aqueous NaHCO to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.